molecular formula C11H10OS B1277793 (3-Thien-2-ylphenyl)methanol CAS No. 103669-00-7

(3-Thien-2-ylphenyl)methanol

Cat. No. B1277793
M. Wt: 190.26 g/mol
InChI Key: SATFADRDDGOLJP-UHFFFAOYSA-N
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Description

The compound "(3-Thien-2-ylphenyl)methanol" is a molecule that is part of a broader class of organic compounds featuring a thiophene ring—a sulfur-containing heterocycle—attached to a phenyl group through a methanol bridge. Thiophene derivatives are of significant interest due to their electronic properties, which make them useful in various applications, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of related thiophene methanol derivatives has been explored in several studies. For instance, [2-(3-Methylthienyl)]di(1-adamantyl)methanol was synthesized with a mixture of anti and syn isomers, which upon heating, showed a preference for the more stable isomer, with the equilibrium constant being influenced by the solvent used . Another study reported the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, which was characterized by various spectroscopic methods and X-ray crystallography . These syntheses often involve the use of Grignard reagents or other organometallic intermediates to construct the carbon framework of the thiophene methanol derivatives.

Molecular Structure Analysis

The molecular structure of thiophene methanol derivatives can be quite complex, with the potential for isomerism as seen in the case of [2-(3-Methylthienyl)]di(1-adamantyl)methanol . The crystal structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was determined, revealing a monoclinic space group and specific unit cell parameters, which indicates the precise three-dimensional arrangement of atoms within the crystal .

Chemical Reactions Analysis

Thiophene methanol derivatives can undergo various chemical reactions. For example, 3-Methoxythiophene-2-methanol was shown to undergo condensation with the elimination of water and formaldehyde under acidic conditions, leading to the formation of bis(3-methoxy-2-thienyl)methane and other products . This indicates that thiophene methanols can participate in electrophilic reactions and may form cationic intermediates that can further react to produce complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene methanol derivatives are influenced by their molecular structure. The presence of electron-rich thiophene rings can lead to interesting spectroscopic properties, as seen in the study of (3-Amino-Substituted-Thieno[2,3-b] Pyridine-2-yl)Pyridine/Quinolin-2-yl)(Phenyl)Methanones, which exhibited dual fluorescence in various solvents . The rotational barriers of different isomers of thiophene methanol derivatives have been quantified using dynamic nuclear magnetic resonance (DNMR), providing insights into their conformational stability . Additionally, the solubility and processability of polymers derived from thiophene methanol compounds, such as quinoidal poly(di(thien-2-yl) methane), have been studied, which is relevant for material science applications .

Scientific Research Applications

Polymerization and Material Properties

  • Di(thien-2-yl) methanol and similar compounds have been oxidatively polymerized to yield quinoidal poly(di(thien-2-yl) methane), which exhibit unique properties due to the removal of the oxygen-containing group on the bridge carbon. These polymers are noted for their solubility and processability properties (Hoffmann et al., 2000).

Chemical Reactions and Synthesis

  • Electron-rich thiophenemethanols, including variants of 3-Thien-2-ylphenyl methanol, undergo unique condensation reactions under acidic conditions, leading to the formation of various complex organic structures (Aitken & Garnett, 2000).
  • Furan-2-yl(phenyl)methanol derivatives, which are structurally related to 3-Thien-2-ylphenyl methanol, are used in the aza-Piancatelli rearrangement to synthesize various heterocyclic compounds (Reddy et al., 2012).

Photoreactivity and Photochromism

  • Certain diarylethenes structurally related to 3-Thien-2-ylphenyl methanol show unique photoresponsive behaviors and can undergo substitution reactions with primary alcohols (Kobatake et al., 2011).

Catalysis

  • Compounds like RuCl3·3H2O have been used to catalyze reactions of substances including 2-methylthiophene, a relative of 3-Thien-2-ylphenyl methanol, to produce various methanes and alcohols (Qu et al., 2011).

Pharmaceutical Applications

  • Chiral β-amino alcohols derived from compounds like 3-Thien-2-ylphenyl methanol have been synthesized for use in pharmaceutical applications, particularly in the enantioselective catalytic reduction of ketones (Martens et al., 1992).

Chemical Stability Studies

  • Studies on compounds like bis(3-thiophen-2-ylpyrazol-1-yl)phenylmethane, related to 3-Thien-2-ylphenyl methanol, have been conducted to enhance the stability of certain metal complexes, showcasing the compound's relevance in inorganic chemistry (Müller et al., 2015).

Electrophilic Substitution Reactions

  • Research has been conducted on the reactivity of benzo[b]thiophene derivatives, similar to 3-Thien-2-ylphenyl methanol, towards sulfur- and oxygen-containing nucleophiles, providing insights into electrophilic substitution reactions (Pouzet et al., 1998).

Safety And Hazards

“(3-Thien-2-ylphenyl)methanol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, respiratory irritation, and it is harmful if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

(3-thiophen-2-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10OS/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-7,12H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATFADRDDGOLJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428755
Record name (3-Thien-2-ylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Thien-2-ylphenyl)methanol

CAS RN

103669-00-7
Record name (3-Thien-2-ylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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